1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Captopril, is a pharmaceutical compound primarily recognized for its role as an angiotensin-converting enzyme inhibitor. It was the first drug of its kind to be developed for the treatment of hypertension and heart failure. Captopril was originally developed in the 1970s by researchers at Squibb and Sons Pharmaceuticals, based on the pioneering work of Nobel Laureate Professor John Vane, who explored the role of angiotensin in blood pressure regulation .
Captopril is classified as a synthetic organic compound with the Chemical Abstracts Service number 119238-52-7. Its molecular formula is C9H15NO3S, indicating that it consists of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This compound belongs to the class of drugs known as antihypertensives and is specifically categorized under angiotensin-converting enzyme inhibitors .
The synthesis of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves several key steps:
Captopril's molecular structure can be described as follows:
Captopril undergoes various chemical reactions, particularly degradation when exposed to air or in solution. It starts to degrade after approximately eight hours due to oxidation processes. This degradation can affect its efficacy and stability in pharmaceutical formulations.
Captopril primarily functions by inhibiting the angiotensin-converting enzyme (ACE). This mechanism can be detailed as follows:
These properties are essential for formulating effective pharmaceutical preparations that maintain drug stability and bioavailability .
Captopril has several significant applications in medicine:
The discovery of 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, universally known as captopril, marks a watershed moment in cardiovascular pharmacology. Its origin traces to the mid-1960s, when John Vane's research team at the Royal College of Surgeons investigated the blood pressure-modulating effects of the Brazilian pit viper (Bothrops jararaca) venom [6]. Brazilian scientist Sérgio Henrique Ferreira identified that the venom contained bradykinin-potentiating factors (BPFs), peptides that inhibited angiotensin-converting enzyme (ACE) – a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II [6] [3].
In 1970, pharmaceutical researchers Miguel Ondetti and David Cushman at E.R. Squibb & Sons initiated a program to develop synthetic, orally active ACE inhibitors. Leveraging the finding that ACE shared mechanistic similarities with carboxypeptidase A, they hypothesized that active site-binding molecules for ACE could be designed using substrate analog principles. Their breakthrough came on March 13, 1974, when they synthesized a novel nonapeptide inhibitor inspired by the viper venom BPFs. After testing over 60 compounds, they optimized the structure by incorporating a terminal sulfhydryl (-SH) group and an L-proline residue, resulting in captopril (SQ 14,225) in 1975 [3] [6]. This molecule became the first orally bioavailable ACE inhibitor, gaining FDA approval in 1981 for hypertension [3] [9].
Table 1: Key Milestones in Captopril Development
Year | Event | Significance |
---|---|---|
1967 | Kevin K.F. Ng demonstrates pulmonary conversion of Angiotensin I to II | Established ACE's physiological site [3] |
1970 | Ferreira & Vane identify ACE-inhibiting peptides in Bothrops jararaca venom | Provided the lead compound template [6] |
1974 | Ondetti & Cushman synthesize captopril prototype (SQ 14,225) | First rationally designed ACE inhibitor [6] |
1981 | FDA approval of captopril (Capoten®) | First oral ACE inhibitor commercialized [3] [9] |
Captopril stands as the seminal success story of structure-based drug design (SBDD), fundamentally shifting pharmaceutical development from serendipity to rational targeting. Prior ACE inhibitors were peptides with poor oral bioavailability. The Squibb team employed quantitative structure-activity relationship (QSAR) modeling to modify the BPF peptide Glu-Trp-Pro-Arg-Pro, focusing on:
This yielded captopril's optimized structure: (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid. Crystallographic studies later confirmed its binding mechanism: the thiol group forms a coordination bond with Zn²⁺, while the proline carbonyl and carboxylate groups form hydrogen bonds with ACE residues (e.g., His353, Glu384) [5] [10]. The methyl group provided steric hindrance against enzymatic degradation.
Captopril's efficacy validated SBDD, demonstrating that understanding enzyme-substrate interactions could drive inhibitor development. Its success spurred second-generation ACE inhibitors (e.g., enalapril, lisinopril) and influenced SBDD across therapeutic areas, from HIV protease inhibitors to kinase-targeted oncology drugs [3] [6].
Table 2: Key Molecular Features Enabling Captopril’s ACE Inhibition
Structural Element | Chemical Role | Biological Target |
---|---|---|
Terminal thiol (-SH) group | Coordinates Zn²⁺ in ACE active site | Competitive inhibition of angiotensin I binding |
L-Proline residue | Hydrogen bonding with ACE subsites (e.g., Glu162) | Stabilizes inhibitor-enzyme complex |
Methyl group at C2 | Steric hindrance against hydrolysis | Enhances metabolic stability |
Free carboxylate | Ionic interaction with ACE's Arg522 | Anchors molecule in S₂' pocket |
Captopril’s systematic IUPAC name, 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, belies its critical stereochemical complexity. It possesses two chiral centers, making stereoisomerism central to its pharmacology:
The (S,S)-diastereomer is biologically active, as confirmed by X-ray crystallography of the ACE-captopril complex (PDB ligand: X8Z) [5] [3]. The (S)-proline moiety allows optimal hydrogen bonding with ACE’s Glu162 and Tyr523 residues, while the (S)-methyl group positions the thiol for Zn²⁺ coordination. Conversely, (R)-isomers exhibit >1000-fold lower ACE affinity due to steric clashes in the enzyme’s chiral binding pocket [10].
Captopril’s synthesis relies on stereoselective methods:
Table 3: Chemical Identifiers of Captopril
Identifier Type | Value | Source |
---|---|---|
Systematic IUPAC Name | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | [5] [10] |
CAS Registry Number | 62571-86-2 | [5] [7] |
PubChem CID | 44093 | [5] |
SMILES | SCC@HC | [10] |
InChI Key | FAKRSMQSSFJEIM-RQJHMYQMSA-N | [7] [10] |
Protein Data Bank Ligand Code | X8Z | [3] [5] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7